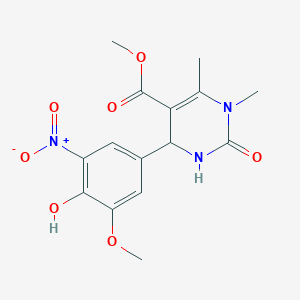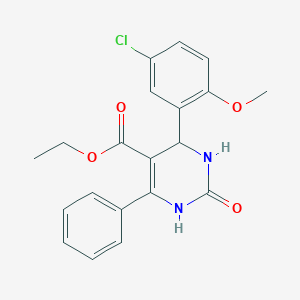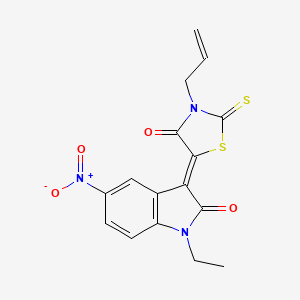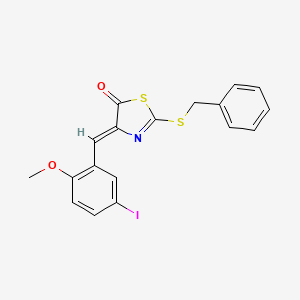![molecular formula C22H34N2O B4060044 N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B4060044.png)
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide
Overview
Description
N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific research community due to its potential applications in the field of dentistry. CPP-ACP is a bioactive peptide that has been shown to have a positive effect on dental health by promoting remineralization of tooth enamel and inhibiting the growth of harmful bacteria.
Scientific Research Applications
Bioactive Metabolites and Chemical Synthesis
Research on compounds with structural elements similar to "N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide" reveals insights into the chemical synthesis and potential bioactivities of these compounds. For instance, studies on marine actinobacterium Streptomyces sp. have isolated bioactive metabolites with significant cytotoxic activities, highlighting the potential of these compounds in biomedical applications (Sobolevskaya et al., 2007).
Antagonistic and Enzyme Inhibitory Activities
Compounds structurally related have been evaluated for their antagonistic and enzyme inhibitory activities. For example, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized and evaluated as opioid kappa agonists, indicating the potential therapeutic applications of these compounds in pain management (Costello et al., 1991).
Chemoselective Acetylation
The chemoselective acetylation of amino groups in certain compounds, leading to intermediates like N-(2-hydroxyphenyl)acetamide, showcases the chemical versatility and the relevance in synthesizing bioactive molecules. This process can be crucial for the development of antimalarial drugs and highlights the synthetic applications of these compounds in medicinal chemistry (Magadum & Yadav, 2018).
Antibacterial Activity
The synthesis and screening of acetamide derivatives bearing heterocyclic cores for their antibacterial potentials underscore the importance of these compounds in addressing bacterial resistance. For example, certain synthesized compounds exhibited significant growth inhibition of various bacterial strains, highlighting their potential as antibacterial agents (Iqbal et al., 2017).
properties
IUPAC Name |
N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O/c1-18-7-3-4-8-21(18)13-16-23-14-11-20(12-15-23)17-24(19(2)25)22-9-5-6-10-22/h3-4,7-8,20,22H,5-6,9-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVBNKJUIVLIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCC(CC2)CN(C3CCCC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(benzylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059963.png)

![(2R)-3-(benzyloxy)-2-[5-(2-furyl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol](/img/structure/B4059973.png)
![3,4-dichlorobenzyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4059988.png)
![ethyl (2-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B4060002.png)
![(1,3-benzodioxol-4-ylmethyl)[(3-tert-butyl-1H-pyrazol-5-yl)methyl]methylamine](/img/structure/B4060007.png)
![4-[3-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4060018.png)

![2-(benzylthio)-4-[(5-nitro-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4060035.png)

![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B4060051.png)
![1-[(1-acetyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4060056.png)
